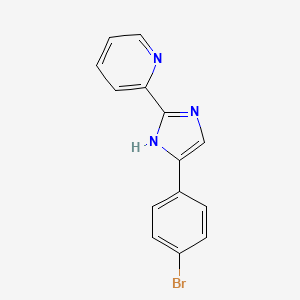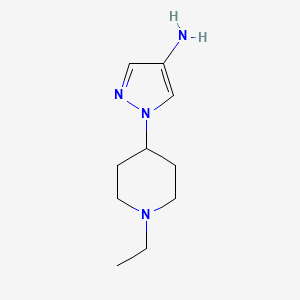
ベタイン-d3塩酸塩
説明
Betaine-d3 Hydrochloride is a deuterated form of betaine hydrochloride, where three hydrogen atoms are replaced by deuterium. Betaine itself is a naturally occurring compound found in various plants, animals, and microorganisms. It is known for its role as a methyl group donor and osmoprotectant, helping cells to maintain hydration and function under stress conditions. The deuterated form, Betaine-d3 Hydrochloride, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotopic labeling.
科学的研究の応用
Betaine-d3 Hydrochloride has a wide range of applications in scientific research:
Metabolic Studies: Used as a tracer in metabolic studies to understand the pathways and mechanisms of methylation.
Biochemical Research: Helps in studying the role of methyl donors in various biochemical processes.
Medical Research: Investigated for its potential therapeutic effects in conditions like homocystinuria and liver diseases.
Industrial Applications: Used in the production of deuterated compounds for research and development in pharmaceuticals and biotechnology.
作用機序
Target of Action
Betaine, also known as trimethylglycine, is a naturally occurring choline derivative . Its primary targets are homocysteine and betaine-homocysteine methyltransferase (BHMT) . BHMT is an enzyme mainly expressed in the liver and kidneys . Homocysteine is an amino acid that, when elevated, can lead to health problems .
Mode of Action
Betaine acts as a methyl group donor in the normal metabolic cycle of methionine . It transfers a methyl group via the enzyme BHMT, converting homocysteine back into methionine and dimethylglycine (DMG) . This process helps to detoxify homocysteine and increase serum methionine levels .
Biochemical Pathways
Betaine plays a pivotal role in the methionine cycle . It donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine via the enzyme BHMT .
Pharmacokinetics
Betaine is absorbed from the duodenal enterocytes into circulation and maintained between 20 and 70 µmol L −1 with a median plasma concentration of 27.8 µmol L −1 . It is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .
Result of Action
Betaine reduces plasma homocysteine levels in patients with homocystinuria . It has been used for more than 30 years in pyridoxine non-responsive cystathionine beta-synthase (pnrCBS) and cobalamin C (cblC) deficiencies to lower the hyperhomocysteinemia . Moreover, increasing betaine up to 250 mg/kg/d could benefit cblC patients through the increase of methionine and SAM concentrations .
Action Environment
Betaine is a universal stress-protectant strategy employed by most microorganisms against drought, osmotic, and temperature stress . It acts as an osmolyte and confers protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . By regulating the surface tension of water, it aids in water retention and thereby maintains cellular volume .
生化学分析
Biochemical Properties
Betaine-d3 Hydrochloride plays a significant role in various biochemical reactions. It is involved in the biosynthesis and catabolism pathways of several microorganisms . Betaine-d3 Hydrochloride interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function .
Cellular Effects
Betaine-d3 Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by acting as a stress protectant against drought, osmotic, and temperature stress . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Betaine-d3 Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a methyl donor for the biosynthesis of structurally complex compounds .
Metabolic Pathways
Betaine-d3 Hydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Betaine-d3 Hydrochloride typically involves the deuteration of betaine. This can be achieved through the following steps:
Deuteration of Trimethylamine: Trimethylamine is reacted with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Reaction with Chloroacetic Acid: The deuterated trimethylamine is then reacted with chloroacetic acid to form deuterated betaine.
Formation of Hydrochloride Salt: Finally, the deuterated betaine is treated with hydrochloric acid to form Betaine-d3 Hydrochloride.
Industrial Production Methods: Industrial production of Betaine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Deuteration: Using industrial-scale reactors for the deuteration of trimethylamine.
Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and stability of the compound.
化学反応の分析
Types of Reactions: Betaine-d3 Hydrochloride undergoes various chemical reactions, including:
Methylation: Acts as a methyl group donor in biochemical reactions.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield deuterated trimethylamine and chloroacetic acid.
Oxidation: Undergoes oxidation to form deuterated dimethylglycine.
Common Reagents and Conditions:
Methylation: Requires enzymes such as betaine-homocysteine methyltransferase.
Hydrolysis: Typically conducted in aqueous solutions with controlled pH.
Oxidation: Involves oxidizing agents like hydrogen peroxide or specific enzymes.
Major Products:
Methylation: Produces deuterated methionine and dimethylglycine.
Hydrolysis: Yields deuterated trimethylamine and chloroacetic acid.
Oxidation: Forms deuterated dimethylglycine.
類似化合物との比較
Betaine Anhydrous: Non-deuterated form of betaine, commonly used as a dietary supplement.
Trimethylglycine: Another name for betaine, emphasizing its structure.
Choline: A precursor to betaine, involved in similar metabolic pathways.
Uniqueness of Betaine-d3 Hydrochloride: The deuterated form, Betaine-d3 Hydrochloride, is unique due to its stable isotopic labeling, making it an invaluable tool in research. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds.
特性
IUPAC Name |
2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSCVCBEOCPJZ-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CC(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747142 | |
| Record name | {Dimethyl[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219349-47-9 | |
| Record name | {Dimethyl[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)
![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)



![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)


![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)

![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)

